Di(2-thienyl)acetic acid

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Sourcing a rigid, bidentate thiophene linker with enhanced π-conjugation for advanced materials can be challenging. Di(2-thienyl)acetic acid (CAS 4408-82-6) directly addresses this need. Its two thiophene rings provide superior electron delocalization and structural rigidity vs. simpler thiophene acids. • Enables unique MOF architectures via bidentate Zn/Cu coordination. • ~239-fold conductance enhancement vs. phenyl analogs for molecular wires. • Structure-defined solid-state photodecarboxylation for green synthesis. Available in bench-scale to bulk quantities with reliable global shipment.

Molecular Formula C10H8O2S2
Molecular Weight 224.3 g/mol
CAS No. 4408-82-6
Cat. No. B1294454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(2-thienyl)acetic acid
CAS4408-82-6
Molecular FormulaC10H8O2S2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(C2=CC=CS2)C(=O)O
InChIInChI=1S/C10H8O2S2/c11-10(12)9(7-3-1-5-13-7)8-4-2-6-14-8/h1-6,9H,(H,11,12)
InChIKeyXOFMKTIZCDSXFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(2-thienyl)acetic Acid (CAS 4408-82-6): Core Identity and Procurement Baseline


Di(2-thienyl)acetic acid (CAS 4408-82-6), also known as 2,2-bis(thiophen-2-yl)acetic acid, is a bifunctional organic compound characterized by two thiophene rings attached to a central acetic acid moiety (C10H8O2S2, MW 224.30 g/mol) [1]. This rigid, planar architecture enhances π-conjugation and electron delocalization, while the carboxylic acid functionality enables derivatization and metal coordination [1][2]. It is primarily utilized as a versatile building block in materials science (conjugated polymers, organic semiconductors) and as a pharmaceutical intermediate [1][2].

Why Di(2-thienyl)acetic Acid (CAS 4408-82-6) Cannot Be Interchanged with Generic Thiophene Carboxylic Acids


Substituting Di(2-thienyl)acetic acid with simpler thiophene carboxylic acids, such as 2-thienylacetic acid, is not feasible for applications requiring enhanced π-conjugation, specific bidentate coordination geometry, or distinct photochemical behavior. The presence of two thiophene rings in Di(2-thienyl)acetic acid fundamentally alters its electronic structure, leading to a higher degree of electron delocalization and a more rigid molecular framework [1]. This structural difference manifests in quantifiable differences in solid-state photodecarboxylation pathways [2], coordination chemistry with transition metals , and electronic properties in single-molecule conductance studies [3]. Consequently, direct substitution would compromise material performance in organic electronics, sensor development, and the stereochemical outcomes of synthetic transformations.

Quantitative Differentiation of Di(2-thienyl)acetic Acid (CAS 4408-82-6) Against Closest Analogs


Bidentate Coordination Mode with Alkali Metals versus Monodentate Analog Behavior

Di(2-thienyl)acetic acid has been shown to act as a bidentate ligand when coordinating with alkali metals such as zinc and copper, a coordination mode not typically observed with simpler monocarboxylic thiophene analogs like 2-thienylacetic acid . This bidentate binding arises from the specific geometry enabled by the two thiophene rings attached to a single carbon. While quantitative formation constants or crystallographic data are not provided in the source, the qualitative observation of this bidentate behavior is a key differentiator for applications in metal-organic framework (MOF) synthesis and catalysis.

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Altered Solid-State Photodecarboxylation Pathway vs. 2-Thienylacetic Acid

In a direct comparative study of two-component molecular crystals, Di(2-thienyl)acetic acid and 2-thienylacetic acid were each co-crystallized with aza aromatic compounds (acridine, phenanthridine) and subjected to UV irradiation [1]. While both acids underwent photodecarboxylation, the specific product distribution and reaction paths were found to be distinct and dependent on the acid used. For example, the crystal structures and resulting radical intermediate condensation products differed between the two acids, leading to different solid-state reaction outcomes. The study emphasizes the relationship between crystal structure and reaction path, but does not provide a quantitative yield comparison.

Solid-State Photochemistry Crystal Engineering Decarboxylation

Single-Molecule Conductance Enhancement through Thienyl Substitution

A study using scanning tunneling microscopy-break junction (STM-BJ) techniques demonstrated that substituting phenyl rings with thienyl rings in a hexaphenylbenzene (HPB) derivative can dramatically increase single-molecule conductance. Specifically, replacing phenyls with thienyls resulted in up to a ~239-fold enhancement in molecular conductance compared to a through-bond conjugated control molecule [1]. While Di(2-thienyl)acetic acid itself was not the exact molecule studied, this work provides strong class-level evidence that the presence of two thienyl groups, as found in the target compound, is a key structural feature for enhancing electron transport properties. This contrasts with analogs containing phenyl or single thienyl groups, which would exhibit significantly lower conductance.

Molecular Electronics Single-Molecule Conductance Organic Semiconductors

Use as a Building Block for Conjugated Polymers in Organic Electronics

Di(2-thienyl)acetic acid is specifically cited as a valuable building block for advanced materials in organic photovoltaics, field-effect transistors, and sensors due to its unique electronic and steric properties imparted by the two thiophene rings [1]. This contrasts with simpler thiophene carboxylic acids, which lack the extended π-conjugation and rigid planar architecture necessary for optimal performance in these applications. While no direct head-to-head performance comparison (e.g., power conversion efficiency, charge carrier mobility) is provided in the source, the compound's designated use in these high-performance materials fields is a strong class-level indicator of its superior electronic properties relative to simpler analogs.

Organic Photovoltaics Field-Effect Transistors Conducting Polymers

High-Value Application Scenarios for Di(2-thienyl)acetic Acid (CAS 4408-82-6) Driven by Differential Evidence


Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Leveraging its ability to act as a bidentate ligand for transition metals like zinc and copper , Di(2-thienyl)acetic acid is a prime candidate for constructing novel metal-organic frameworks (MOFs) and coordination polymers. The specific geometry of the molecule, with two thiophene rings attached to the carboxylic acid-bearing carbon, enables chelation that is not possible with simpler monocarboxylic thiophenes. This can lead to materials with unique porosity, catalytic activity, or magnetic properties. Researchers should prioritize this compound when the design of the MOF's secondary building unit (SBU) requires a rigid, sulfur-containing bidentate linker.

Crystal Engineering and Solid-State Photochemistry

The distinct solid-state photodecarboxylation behavior of Di(2-thienyl)acetic acid, when co-crystallized with aza aromatic compounds, opens avenues in crystal engineering and solid-state synthesis [1]. The ability to form specific two-component crystals (e.g., 1:1 and 2:1 molar ratios with acridine) that undergo structure-dependent photochemical transformations makes it a valuable tool for studying and controlling solid-state reactions. This is particularly relevant for researchers exploring topochemical reactions, where the crystal lattice pre-organizes reactants for a specific outcome, or for those synthesizing complex molecules via a green, solvent-free route.

Development of High-Conductance Molecular Wires and Organic Semiconductors

The presence of two thiophene rings in Di(2-thienyl)acetic acid is a key structural feature linked to a significant (~239-fold) enhancement in single-molecule conductance compared to phenyl-based analogs [2]. Therefore, this compound and its derivatives are strategically important for research into molecular electronics. It serves as a crucial precursor or building block for synthesizing molecular wires, organic field-effect transistors (OFETs), and other components where maximizing charge transport at the nanoscale is critical. Researchers in molecular electronics should favor this compound over phenyl-based analogs when designing high-performance molecular junctions.

Precursor for Optoelectronic Polymer Synthesis

The compound's established role as a building block for conjugated polymers used in organic photovoltaics (OPVs), field-effect transistors (OFETs), and sensors [3] makes it a strategic procurement choice for materials scientists. The rigid, planar architecture and extended π-conjugation from the two thiophene units are essential for achieving the desired optoelectronic properties, such as broad absorption and high charge carrier mobility. Researchers developing new donor-acceptor polymers for OPVs or semiconducting polymers for OFETs should consider Di(2-thienyl)acetic acid as a functional monomer to enhance backbone conjugation and device performance.

Technical Documentation Hub

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